4-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with a molecular formula of C15H15ClN2O2S. This compound is known for its unique chemical structure, which includes a chloro-substituted benzamide core and an ethylanilino sulfonyl group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Aromatic Substitution: The chloro group on the benzene ring is substituted with an ethylanilino sulfonyl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Benzamides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-chloroaniline: Similar structure but lacks the sulfonyl group.
N-{4-[(morpholinosulfonyl)phenyl]}benzamide: Contains a morpholine ring instead of an ethylanilino group.
Uniqueness
4-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-substituted benzamide core and ethylanilino sulfonyl group make it a versatile compound in various research applications .
Properties
Molecular Formula |
C21H19ClN2O3S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
4-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H19ClN2O3S/c1-2-24(19-6-4-3-5-7-19)28(26,27)20-14-12-18(13-15-20)23-21(25)16-8-10-17(22)11-9-16/h3-15H,2H2,1H3,(H,23,25) |
InChI Key |
YVFSEYZSPCBMGQ-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.